
N-(4-甲氧基苯基)-2-(4-氧代-5,6,7,8-四氢喹唑啉-3(4H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a derivative of the quinazoline class, which has been the subject of research due to its potential therapeutic applications. Quinazoline derivatives have been explored for their anticancer properties, particularly as apoptosis inducers and inhibitors of specific enzymes involved in cancer cell proliferation.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the introduction of various functional groups to the quinazoline core to enhance its biological activity. In the context of anticancer research, modifications to the quinazoline structure have been made to identify potent clinical candidates. For instance, the replacement of a chloro group with other functional groups has led to the discovery of compounds with significant apoptosis-inducing activity and the ability to penetrate the blood-brain barrier .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their interaction with biological targets. The presence of a methoxyphenyl group, as seen in the compound of interest, is a common feature in these molecules, contributing to their binding affinity and efficacy. Molecular modeling studies are often employed to predict the interaction of these compounds with their target enzymes, such as methionine synthase, which is overexpressed in certain tumor cells .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, which are essential for their biological activity. The synthesis of these compounds often involves reactions such as dicyclohexylcarbodiimide (DCC) coupling methods, which are used to create peptide bonds between amino acid esters and carboxylic acid derivatives. These reactions are critical for producing compounds with the desired inhibitory effects on target enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the compound's bioavailability and pharmacokinetics. For example, the ability of a compound to penetrate the blood-brain barrier is a significant physical property that can determine its potential as a treatment for brain tumors .
科学研究应用
合成和神经阻断药潜力
- Ellefson 等人(1980 年)探索了使用芳基恶唑啉合成 8-(甲氧基苯基)-1,2,3,4-四氢异喹啉。这些化合物(包括阿扑吗啡类似物)被研究为神经阻断活性多巴胺拮抗剂。然而,它们的体内评估并未表明作为抗精神病药物具有重要用途 (Ellefson 等人,1980 年)。
抗肿瘤活性
- Ambros 等人(1988 年)合成了甲氧基-吲哚并[2,1-a]异喹啉,并使用白血病和乳腺肿瘤细胞在体外评估了它们的细胞抑制活性。一些衍生物显示出对细胞增殖的显着抑制作用 (Ambros 等人,1988 年)。
抗菌剂
- Zurenko 等人(1996 年)描述了 U-100592 和 U-100766(新型恶唑烷酮抗菌剂)的体外活性,这些抗菌剂对多种临床上重要的人类病原体表现出显着的抗菌活性 (Zurenko 等人,1996 年)。
结构和荧光研究
- Karmakar 等人(2007 年)研究了含酰胺异喹啉衍生物的结构方面及其与无机酸的相互作用,重点关注它们的结晶盐和荧光性质 (Karmakar 等人,2007 年)。
凋亡诱导和抗癌特性
- Sirisoma 等人(2009 年)发现了 N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺作为一种有效的凋亡诱导剂和有效的抗癌剂,证明了其在人乳腺癌和小鼠异种移植癌模型中具有很高的血脑屏障穿透性和疗效 (Sirisoma 等人,2009 年)。
蛋氨酸合酶抑制和癌症治疗
- Elfekki 等人(2014 年)设计并合成了新型甲基 2-(2-(4-氧代-3-芳基-3,4-二氢喹唑啉-2-基硫代)乙酰胺)烷酸酯,评估了它们的细胞毒活性以及作为蛋氨酸合酶抑制剂治疗乳腺癌和前列腺癌的潜力 (Elfekki 等人,2014 年)。
杀虫活性
- Bakhite 等人(2014 年)合成了吡啶衍生物(包括 N-(4-甲氧基苯基)-2-(4-氧代-5,6,7,8-四氢喹唑啉-3(4H)-基)乙酰胺)并测试了其对豇豆蚜虫的毒性,证明了其显着的杀虫活性 (Bakhite 等人,2014 年)。
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-13-8-6-12(7-9-13)19-16(21)10-20-11-18-15-5-3-2-4-14(15)17(20)22/h6-9,11H,2-5,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUCBAMAHRQNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

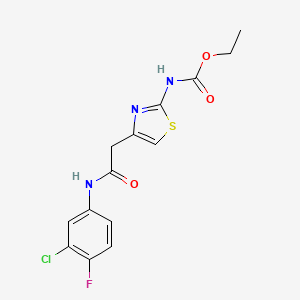
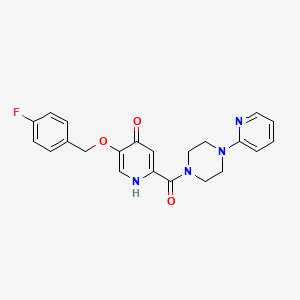
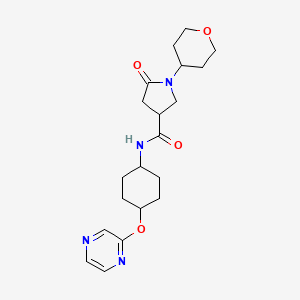
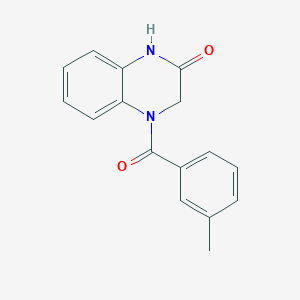
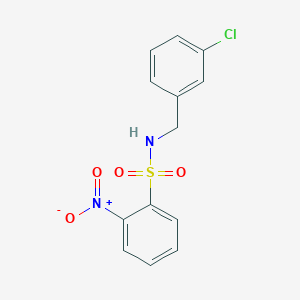
![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)


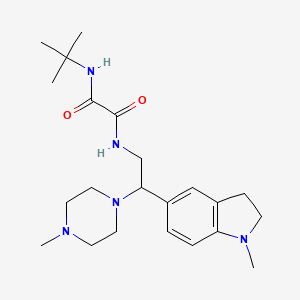
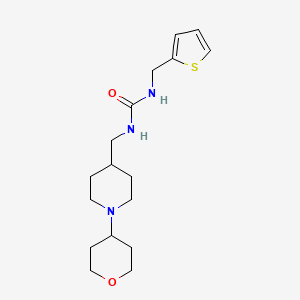
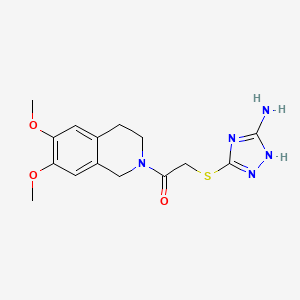
![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)